Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridazine core linked via a propanoyl amino group to a methyl-substituted thiazole ring with a terminal ethyl ester. Its structure combines nitrogen-rich aromatic systems, which are often associated with bioactivity in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C17H20N6O3S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 2-[3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H20N6O3S/c1-5-26-16(25)14-11(4)19-17(27-14)20-13(24)7-6-12-9(2)15-21-18-8-23(15)22-10(12)3/h8H,5-7H2,1-4H3,(H,19,20,24) |
InChI Key |
WGRHQMDBLQSODP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCC2=C(C3=NN=CN3N=C2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their coupling with a thiazole derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Differences
The compound’s triazolo[4,3-b]pyridazine core distinguishes it from analogs like triazolo-pyrimidines (e.g., compounds 16a/b in ). Pyridazine contains two adjacent nitrogen atoms, whereas pyrimidine has two nitrogen atoms at positions 1 and 3. This difference alters electronic properties, such as dipole moments and π-stacking capabilities, which can affect solubility and receptor binding .
Substituent Effects
- Target Compound :
- Compound 15a () :
- Compound 16a (): Triazolo-pyrimidine with 4-fluorophenyl and phenyl groups.
Research Findings and Implications
- Bioactivity : While the target compound’s specific biological activity is undocumented, triazolo-pyridazines are explored for kinase inhibition and antimicrobial applications. The methyl and ester groups may reduce cytotoxicity compared to halogenated analogs (e.g., 15b with 2,4-dichlorophenyl) .
- Stability : The ethyl ester in the target compound likely improves hydrolytic stability over methyl esters, as seen in similar carboxylate derivatives .
- QSAR Considerations : Molecular descriptors (e.g., van der Waals volume) for the triazolo-pyridazine-thiazole system would differ significantly from triazolo-pyrimidines, necessitating tailored QSAR models .
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